(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
Description
(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic α,β-unsaturated enamide derivative characterized by a conjugated cyano group, a methoxyiminomethyl substituent, and a 4-methoxyphenyl aromatic ring. Its IUPAC name reflects the E-configuration of both the α,β-unsaturated carbonyl system and the methoxyimino group, which influences its electronic properties and reactivity.
The molecule’s crystal structure and conformational stability have been analyzed using techniques like X-ray crystallography and NMR spectroscopy. For example, related acrylate derivatives (e.g., ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) exhibit syn-periplanar conformations across the C=C bond, as evidenced by torsion angles near 0°, which may stabilize the planar structure for intermolecular interactions .
Properties
IUPAC Name |
(E)-2-cyano-N-[(E)-methoxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-12-5-3-10(4-6-12)7-11(8-14)13(17)15-9-16-19-2/h3-7,9H,1-2H3,(H,15,16,17)/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZXLGYQMKTNRI-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N/C=N/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
-
Formation of the Enamide Backbone: : The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide. For instance, the reaction between 4-methoxybenzaldehyde and cyanoacetamide under basic conditions can yield the desired enamide intermediate.
-
Introduction of the Methoxyimino Group: : The methoxyimino group can be introduced via an oximation reaction. This involves reacting the intermediate with methoxyamine hydrochloride in the presence of a base such as sodium acetate.
-
Final Cyclization and Purification: : The final product is obtained through cyclization and purification steps, often involving recrystallization or chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group, yielding different amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium acetate, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays, helping to elucidate the mechanisms of enzyme action.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. For instance, the cyano group can interact with nucleophilic sites on enzymes or receptors, modulating their activity. The methoxyimino group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a broader class of α,β-unsaturated cyanoenamides, which are frequently modified to optimize bioactivity or physicochemical properties. Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Effects: The 4-methoxyphenyl group in the target compound is replaced with naphthyl, morpholinyl, or benzodioxolyl groups in analogs to modulate lipophilicity and electronic effects.
- Core Modifications : Cyclopenta[b]thiophene or tetrahydrobenzothiophene cores (e.g., 36a , 30b ) add rigidity and planar aromaticity, which may influence binding to biological targets .
- Bioisosteric Replacements: The methoxyiminomethyl group in the target compound is substituted with fluorophenyl (in ChemDiv 0725-0054) or coumarin systems (in CD enamide), altering hydrogen-bonding capacity and steric bulk .
Physicochemical and Spectral Properties
- Melting Points : The target compound’s analogs exhibit melting points ranging from 204°C to 296°C, suggesting that substituents like morpholine (30b ) or benzodioxole (38b ) increase thermal stability compared to simpler aryl groups .
- Spectral Data: NMR: All analogs show characteristic 1H NMR signals for vinyl protons (δ ~6.5–8.5 ppm) and cyano/imino groups (δ ~160–170 ppm in 13C NMR) . Mass Spectrometry: Molecular ions ([M+]) for morpholine-containing derivatives (e.g., 30b, m/z 418.81) confirm higher molecular weights compared to the target compound .
Biological Activity
(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide, with the chemical formula CHNO and CAS number 303994-87-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 25 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. The inhibition of these cytokines suggests a potential application in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
In a study involving rats with induced paw edema, administration of this compound resulted in a significant decrease in paw swelling compared to control groups. This effect was attributed to the compound's ability to inhibit the NF-kB signaling pathway.
The biological activity of this compound can be attributed to its structural features that allow for interaction with specific biological targets:
- Cyanide Group : The presence of the cyano group is believed to enhance the compound's reactivity with cellular nucleophiles, potentially leading to increased cytotoxicity in cancer cells.
- Methoxyimino Functionality : This moiety may facilitate interactions with enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects.
- Phenyl Ring : The 4-methoxyphenyl group can increase lipophilicity, enhancing cell membrane permeability and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
